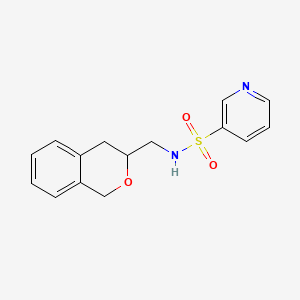
4-((3-chlorobenzyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((3-chlorobenzyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one is a compound that has attracted the attention of many researchers due to its potential applications in the field of medicinal chemistry. This compound has been found to exhibit a wide range of biological activities and has shown promise as a potential therapeutic agent.
Scientific Research Applications
Antimicrobial Applications
The synthesis and characterization of tetrahydroquinazoline derivatives, including those structurally related to "4-((3-chlorobenzyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one," have shown promising antimicrobial activity. For instance, a study described the synthesis of unreported compounds with antimicrobial properties against bacteria such as S. aureus, E. coli, P. aeruginosa, and fungi including Candida albicans, A. niger, and A. clavatus, exhibiting good to moderate activity (Bhatt et al., 2015). Another research effort synthesized novel derivatives of 3-substituted-2-thioxoquinazolin-4(3H)-ones, demonstrating broad-spectrum antimicrobial activity against various bacteria and fungi, as well as potent anticonvulsant activity (Rajasekaran et al., 2013).
Anticonvulsant Applications
Compounds related to the chemical structure have also been evaluated for their anticonvulsant properties. The study by Rajasekaran and colleagues found that some synthesized compounds showed significant anticonvulsant activity, indicating the potential application of these molecules in developing treatments for epilepsy or seizure-related conditions (Rajasekaran et al., 2013).
Synthetic Methodologies
Research into the synthesis of quinazoline derivatives, including methods to create compounds structurally related to "this compound," has provided valuable insights into new synthetic pathways. These methodologies enable the creation of a wide range of compounds with potential biological and pharmaceutical applications. For example, the development of a new and convenient method for preparing 2-substituted quinazolines highlights innovative approaches to synthesizing such molecules (Eynde et al., 1993).
Safety and Hazards
properties
IUPAC Name |
4-[(3-chlorophenyl)methylsulfanyl]-5,6,7,8-tetrahydro-1H-quinazolin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2OS/c16-11-5-3-4-10(8-11)9-20-14-12-6-1-2-7-13(12)17-15(19)18-14/h3-5,8H,1-2,6-7,9H2,(H,17,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFUCTLOXOIVHLL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC(=O)N2)SCC3=CC(=CC=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(4-Chloro-3-methylphenyl)-4-[1-[2-(2-methoxyphenoxy)ethyl]benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2388745.png)
![5-Methyl-2H,3H-[1,2,4]triazolo-[3,4-b][1,3]thiazol-3-one](/img/structure/B2388746.png)
![1H,4H,5H,6H-cyclopenta[d]imidazole-2-carbaldehyde](/img/structure/B2388747.png)
![3-(4-ethoxyphenyl)-5-(2-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2388749.png)
![N'-[2-(2,4-dichlorophenoxy)ethanimidoyl]-1H-pyrrole-2-carbohydrazide](/img/structure/B2388751.png)
![1-[(5-isopropyl-2-methoxyphenyl)sulfonyl]-5-methyl-1H-1,2,3-benzotriazole](/img/structure/B2388753.png)
![2-[5-(3,5-dimethylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-(2-furylmethyl)acetamide](/img/structure/B2388754.png)


![N-{4-[2-(5-chloro-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetyl]phenyl}acetamide](/img/structure/B2388761.png)
